![molecular formula C22H22N2O4 B2772620 butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-35-8](/img/structure/B2772620.png)
butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
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Overview
Description
The compound seems to be a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a benzoate group (derived from benzoic acid involving a carboxyl group -COOH), and an acetamido group (derived from acetic acid involving an amide group -CONH2). It’s worth noting that these groups are common in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone, was synthesized by reacting compound (10, 0.001 mol) with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid (6a, 0.001 mol) in 1,4-dioxane, then adding thionyl chloride (0.002 mol) and triethyl amine (15 mL) .Scientific Research Applications
- Application : Researchers have investigated its potential as an anti-inflammatory and analgesic agent. Its similarity to ibuprofen (2) makes it relevant for treating arthritis and musculoskeletal disorders .
- Application : By coupling butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate with tryptamine, scientists obtained N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3). This hybrid compound combines the properties of both moieties .
- Application : Researchers achieved amide bond formation between ibuprofen and tryptamine using N,N’-dicyclohexylcarbodiimide (DCC). This led to the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3) .
- Application : The indole ring in butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate contributes to its biological activity. Researchers have explored its indole-based chemistry .
- Application : Scientists have evaluated the in vitro antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which include derivatives of butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate .
Anti-Inflammatory and Analgesic Properties
Biological Activities of Tryptamine Derivatives
Organic Synthesis and Amide Bond Formation
Indole Chemistry
Antiproliferative Activity
Tricyclic Indole Synthesis
These diverse applications highlight the versatility and potential of this compound in various scientific contexts. Researchers continue to investigate its properties and applications, making it an exciting area of study. 🌟
Future Directions
properties
IUPAC Name |
butyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-13-28-22(27)15-9-11-16(12-10-15)24-21(26)20(25)19-14(2)23-18-8-6-5-7-17(18)19/h5-12,23H,3-4,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOXHBLUULZSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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